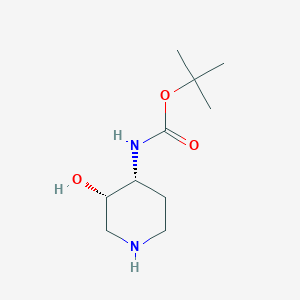

tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

Description

tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl substituent at the 3S,4R positions. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol (CAS: 724787-35-3) . This compound is widely used as a synthetic intermediate in pharmaceuticals, leveraging its stereochemistry for chiral drug synthesis. The Boc group enhances stability during reactions, while the hydroxyl group enables further functionalization .

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTCALYMVICSBJ-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787258-87-0 | |

| Record name | t-Butyl N-[(3S,4R)-rel-3-hydroxypiperidin-4-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group

Biological Activity

Tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate, a piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of approximately 216.28 g/mol. The compound features a hydroxyl group attached to the piperidine ring and a carbamate group linked to the nitrogen atom, which are crucial for its biological interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its reactivity, allowing for further derivatization and functionalization. This compound may inhibit or modulate specific biological pathways, making it a valuable candidate for pharmacological research.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound requires comparing it with related compounds. Below is a table summarizing some structurally similar compounds and their unique biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate | Different stereochemistry at 3 and 4 positions | Potential CNS effects |

| tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate | Different stereochemistry | Antimicrobial properties |

| tert-butyl (trans-3-hydroxypiperidin-4-yl)carbamate | Trans configuration at hydroxypiperidine | Neuroactive potential |

This table illustrates how variations in stereochemistry can significantly influence the biological activity of piperidine derivatives.

Research Findings

Research indicates that this compound may serve as an important intermediate in synthesizing various biologically active compounds. Studies have shown that compounds with similar structures often interact with specific receptors or enzymes, influencing pathways related to central nervous system (CNS) functions and antimicrobial activities.

- Enzyme Interaction Studies : Similar carbamates have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, the carbamate group can form covalent bonds with the active sites of enzymes, affecting their activity and potentially leading to therapeutic effects against diseases such as cancer or neurodegenerative disorders.

- Pharmacological Applications : The compound's structural characteristics suggest potential applications in drug development targeting various diseases. Its ability to modulate biological pathways positions it as a candidate for further exploration in pharmacology.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the hydroxyl and amine groups significantly influences physicochemical and biological properties:

Key Differences :

- The 3S,4R configuration of the target compound offers unique hydrogen-bonding capabilities compared to 3R,4R or 3S,4S diastereomers, impacting crystallinity and receptor binding .

- Diastereomers exhibit divergent NMR spectra and chromatographic retention times, critical for analytical differentiation .

Fluorinated Analogs

Fluorination alters electronic properties and metabolic stability:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|---|

| tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | 1052713-48-0 | C₁₀H₁₉FN₂O₂ | 218.27 | 4-F, 3S,4S |

| tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate | 1434126-99-4 | C₁₀H₁₉FN₂O₂ | 218.27 | 3-F, 3S,4R |

Key Differences :

Aromatic and Functionalized Derivatives

Substituents like phenyl or carboxylic acid groups modify interactions:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups |

|---|---|---|---|---|

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Phenyl, carboxylic acid |

| tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethyl)carbamate | N/A | C₂₀H₂₄N₃O₇ | 418.43 | Dioxoisoindolinyl |

Key Differences :

Implications for Target Compound :

- The tert-butyl group may similarly modulate enzyme systems, though hydroxyl positioning (3S,4R) could direct specificity toward phase II enzymes .

Q & A

Q. What are the established synthetic routes for tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate, and what key reaction conditions are critical for achieving high yield and stereochemical fidelity?

Synthesis typically involves multi-step reactions, starting with the protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to ensure (3S,4R) stereochemistry .

- Hydroxylation : Controlled oxidation or hydroxylation at the 3-position, often employing oxidizing agents like m-CPBA or enzymatic methods to retain stereochemical integrity .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane/hexane mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted to confirm molecular structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and stereochemistry. For example, coupling constants () between H3 and H4 protons confirm axial/equatorial orientations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (, MW 216.28 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to confirm absolute stereochemistry. ORTEP-3 graphical interfaces visualize bond angles and torsion parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different assays?

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting activity. Adjust mobile phases (e.g., acetonitrile/water gradients) to resolve diastereomers or byproducts .

- Assay-Specific Optimization : Validate assay conditions (pH, temperature) to ensure compound stability. For example, avoid acidic buffers that may hydrolyze the Boc group .

- Stereochemical Cross-Check : Compare activity against the (3S,4S) diastereomer (CAS 724788-22-1) to isolate stereospecific effects .

Q. What methodological considerations are essential for maintaining the stability of this compound during long-term storage and experimental use?

- Storage Conditions : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents .

- In-Use Stability : Prepare stock solutions in anhydrous DMSO or ethanol to minimize degradation. Monitor pH in aqueous buffers (neutral pH recommended) .

Q. What strategies are employed to determine the absolute stereochemistry of this compound, particularly when conflicting crystallographic data arise?

- X-ray Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve ambiguities. Compare Flack parameters to confirm handedness .

- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases to separate enantiomers and validate configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., TD-DFT) to correlate Cotton effects with stereochemistry .

Key Notes

- For synthesis, prioritize Boc-protection and chiral resolution methods over industrial-scale protocols.

- Always cross-validate stereochemical data using complementary techniques (X-ray, CD, chiral HPLC) to mitigate reporting errors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.